2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1310383-05-1
Cat. No.: VC0110180
Molecular Formula: C17H26BNO3
Molecular Weight: 303.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310383-05-1 |
|---|---|
| Molecular Formula | C17H26BNO3 |
| Molecular Weight | 303.209 |
| IUPAC Name | 2-cyclohexyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 |
| Standard InChI Key | NYNOAICEPGDPPU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3 |
Introduction
Chemical Structure and Properties
2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine core with two key substituents: a cyclohexyloxy group at position 2 and a tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a boronic acid pinacol ester or "Bpin" group) at position 6. The structural characteristics of this compound contribute to its unique reactivity profile and synthetic utility.
Basic Identification and Physical Properties
The compound is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 1310383-05-1 |
| Molecular Formula | C17H26BNO3 |
| Molecular Weight | 303.209 g/mol |
| IUPAC Name | 2-cyclohexyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(19-14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 |
| Standard InChIKey | NYNOAICEPGDPPU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCCCC3 |
| PubChem Compound ID | 45785784 |
The structure presents several interesting features: the pyridine nitrogen provides a basic site, the cyclohexyloxy group contributes hydrophobicity, and the boronate ester functions as a reactive handle for further transformations. This combination makes the compound particularly useful in medicinal chemistry and materials science applications.
Synthesis Methodologies
The synthesis of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps that require careful control of reaction conditions.
Primary Synthetic Routes
Several synthetic pathways can lead to this compound:
-
Borylation of 2-(Cyclohexyloxy)pyridine: This approach typically employs a palladium-catalyzed borylation reaction of 2-(cyclohexyloxy)pyridine with bis(pinacolato)diboron in the presence of a suitable catalyst system.
-
Suzuki Coupling Approach: An alternative route involves the preparation of a 6-halogenated 2-(cyclohexyloxy)pyridine intermediate followed by metal-catalyzed borylation.
-
Directed Metalation Strategy: This method uses directed ortho-metalation of the pyridine ring followed by trapping with a boron electrophile such as isopropoxy-pinacolborane.
Reaction Conditions and Catalysts
The successful synthesis of this compound often relies on carefully controlled reaction conditions. Typical catalysts include PdCl₂(dppf) (where dppf = 1,1'-bis(diphenylphosphino)ferrocene) or similar palladium complexes. Reaction solvents typically include 1,4-dioxane, DMF, or their mixtures, with temperatures ranging from 80-100°C.
The borylation reaction generally proceeds through an oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the desired carbon-boron bond.
Applications in Organic Synthesis
2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a valuable building block in synthetic organic chemistry due to its ability to participate in various transformations.
Cross-Coupling Reactions
The compound is particularly useful in cross-coupling reactions, where the boronate ester functions as a reactive partner. These reactions allow for the formation of carbon-carbon bonds, which is essential for creating diverse molecular structures.
Complex Molecule Synthesis
The compound plays a significant role in the synthesis of complex molecules with potential applications in pharmaceutical development. The pyridine core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at specific positions enhances its utility.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction represents one of the most important applications of boronic acid derivatives like 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Reaction Mechanism and Conditions
In typical Suzuki-Miyaura coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The general reaction sequence involves:
-
Oxidative addition of the aryl halide to the Pd(0) catalyst
-
Transmetalation with the boronate ester
-
Reductive elimination to form the new carbon-carbon bond
The resulting products are often structurally complex molecules with diverse functional groups.
Catalyst Systems and Optimization
Various catalyst systems have been developed for these reactions, including:
| Catalyst | Base | Solvent | Temperature (°C) | Comments |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Traditional conditions |
| PdCl₂(dppf) | KOAc | DMF | 80-100 | Effective for sterically hindered substrates |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 60-80 | Mild conditions for sensitive substrates |
The choice of catalyst system significantly impacts reaction efficiency, with newer ligand systems often providing enhanced reactivity and broader substrate scope.
Comparison with Related Compounds
2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to a family of related compounds with similar structural features but different substitution patterns.
Structural Isomers and Analogs
The following table compares the target compound with its structural isomers and close analogs:
| Compound | Position of Boronate Ester | CAS Number | Key Applications |
|---|---|---|---|
| 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 6 | 1310383-05-1 | Cross-coupling reactions, complex molecule synthesis |
| 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 5 | 2223029-36-3 | Similar applications, different regioselectivity |
| 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 3 | 1073354-43-4 | Different electronic properties due to proximal boronate and cyclohexyloxy groups |
| 2-(Cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 5 (pyrimidine) | Not specified | Altered electronic properties due to additional nitrogen |
These structural variations offer chemists a toolkit for fine-tuning the electronic and steric properties of the resulting molecules.
Reactivity Differences
The position of the boronate ester on the pyridine ring significantly affects reactivity. The 6-position isomer (our target compound) typically shows enhanced reactivity in cross-coupling reactions compared to the 3- and 5-position isomers due to the electronic influence of the pyridine nitrogen. The cyclohexyloxy group at position 2 also influences reactivity by altering the electronic distribution in the pyridine ring.
Spectroscopic Characterization
Spectroscopic data plays a crucial role in the characterization and purity assessment of 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Mass Spectrometry
Mass spectrometry would typically show a molecular ion peak at m/z 303, corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Recent Research Developments
Recent research has expanded the applications of borylated pyridines like 2-(Cyclohexyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Methodology Improvements
Advancements in synthetic methodologies have focused on:
-
Developing more selective catalysts for C-H borylation
-
Exploring flow chemistry approaches for more efficient synthesis
-
Investigating greener reaction conditions using alternative solvents and catalysts
Applications in Materials Science
Beyond medicinal chemistry, these compounds are finding applications in materials science, including:
-
Organic electronics
-
Chemical sensors
-
Light-emitting materials
-
Functional polymers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume